1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride
Description
1-(4-Fluorophenyl)-2-phenoxyethanamine hydrochloride is a synthetic amine derivative featuring a 4-fluorophenyl group attached to the first carbon of an ethanamine backbone and a phenoxy group on the second carbon, forming a hydrochloride salt. The phenoxy group may enhance lipophilicity, influencing bioavailability and receptor binding compared to simpler substituents.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-phenoxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13;/h1-9,14H,10,16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCGCMSLVXBAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C2=CC=C(C=C2)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride typically involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with phenoxyethanamine under controlled conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions).
Scientific Research Applications
1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares key features of 1-(4-Fluorophenyl)-2-phenoxyethanamine hydrochloride with analogous compounds from the evidence:
Pharmacological and Functional Insights
- This contrasts with 2-[4-(methylsulfanyl)phenoxy]ethanamine, where the methylsulfanyl group may confer antioxidant properties .
- Fluorophenyl Motif: Fluorine substitution on the phenyl ring is common in CNS drugs (e.g., haloperidol , fexofenadine ) due to its electronegativity and metabolic stability. The target compound’s fluorophenyl group may enhance sigma receptor affinity, as seen in related ligands like α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol .
- Hydrochloride Salt : The hydrochloride form improves aqueous solubility, a feature shared with analogs like fluorexetamine hydrochloride (a cyclohexylamine derivative) .
Biological Activity
1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorophenyl group attached to a phenoxyethanamine backbone , which contributes to its unique pharmacological properties. The presence of fluorine enhances its lipophilicity and receptor binding affinity, making it an important candidate for drug development.
This compound is primarily studied for its interactions with serotonin receptors , particularly the 5-HT1A subtype. The mechanism involves:
- Binding Affinity : The compound exhibits a high binding affinity for serotonin receptors, which is critical for modulating serotonin levels in the brain.
- Agonistic Activity : Preliminary studies suggest that it acts as a potential agonist at serotonin receptors, influencing various physiological responses related to mood regulation and anxiety disorders.
In Vitro Studies
Research has demonstrated the compound's ability to influence cell viability and neurotransmitter release. For instance:
- Cell Viability Assays : In vitro assays using the MTT method indicated that the compound affects cell viability in various cancer cell lines. The IC50 values were determined, providing insights into its cytotoxic potential against specific cancer types .
- Neurotransmitter Modulation : Studies have shown that this compound can modulate serotonin levels, which is crucial for its proposed use in treating mood disorders.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Depression Models : In animal models of depression, the compound displayed antidepressant-like effects, suggesting its role in enhancing serotonergic signaling pathways. These findings were corroborated by behavioral tests such as the forced swimming test .
- Anxiety Disorders : Additional studies indicated that the compound may reduce anxiety-related behaviors, further supporting its potential application in treating anxiety disorders .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-2-phenoxyethanamine; hydrochloride | Fluorophenyl group | Potential agonist at serotonin receptors |
| 1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine; hydrochloride | Chlorine and fluorine substitutions | Antidepressant-like effects |
| 1-(4-Chlorophenyl)-2-phenoxyethanamine; hydrochloride | Chlorine substitution on para position | Antimicrobial properties |
This table illustrates how variations in chemical structure can significantly influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
